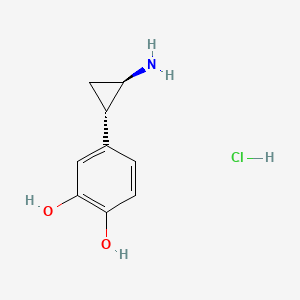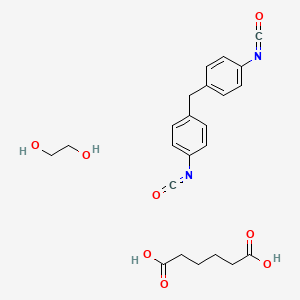
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amchem R 14 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Functional Polymers
- A study by Deng et al. (2014) presents a method to prepare functional highly branched polymers (HBPs) using hexanedioic acid. This process involves multicomponent polymerization, allowing control over branching and functionalization (Deng, Cui, Du, & Li, 2014).
H2O2-Cleavable Polyesters
- Cui et al. (2017) report the synthesis of H2O2-cleavable poly(ester-amide)s using hexanedioic acid. These polymers, showing potential as H2O2-responsive delivery vehicles, degrade upon exposure to hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).
Polymer Degradation and Cytotoxicity
- Schmalenberg et al. (2001) assessed the cytotoxicity of a polymeric micelle and its degradation products, including hexanedioic acid. The study confirms that these degradation products exhibit minimal cytotoxicity (Schmalenberg, Frauchiger, Nikkhouy-Albers, & Uhrich, 2001).
Polymer Precursors from Renewable Sources
- Buntara et al. (2012) explore the use of hexanedioic acid as a polymer precursor for the polyester industry. This study emphasizes the significance of bio-based chemicals in sustainable polymer production (Buntara, Noel, Phua, Melián-Cabrera, Vries, & Heeres, 2012).
Hydrolysis Rate in Polyesters
- Noordzij et al. (2019) investigated polyesters based on hexanedioic acid, finding that copolymerization can control the hydrolysis rate of these materials. This has implications for their degradation and environmental impact (Noordzij, Roy, Bos, Reinartz, & Wilsens, 2019).
Photodegradable Polymers
- Li et al. (2014) developed multifunctional photodegradable polymers using hexanedioic acid. These polymers can be modified for specific applications and degrade under light exposure, offering potential in controlled release and environmental safety (Li, Deng, Li, Du, & Li, 2014).
Phase Segregation in Polyurethanes
- Chang et al. (1999) synthesized polyurethanes using hexanedioic acid, exploring the phase segregation between soft and hard segments. This research contributes to the understanding of polyurethane properties and applications (Chang, Chen, Yu, Chen, Tsai, & Tseng, 1999).
Eigenschaften
CAS-Nummer |
25931-01-5 |
|---|---|
Produktname |
Hexanedioic acid, polymer with 1,2-ethanediol and 1,1'-methylenebis(4-isocyanatobenzene) |
Molekularformel |
C23H26N2O8 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI-Schlüssel |
OVKJEATWTKQYAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Aussehen |
Solid powder |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



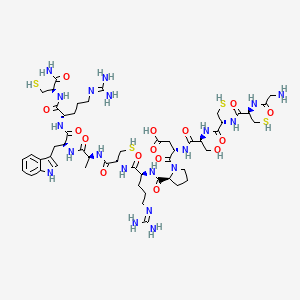
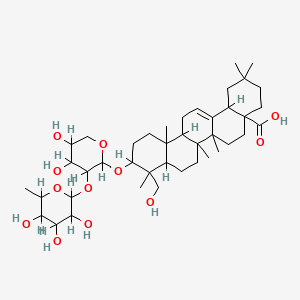
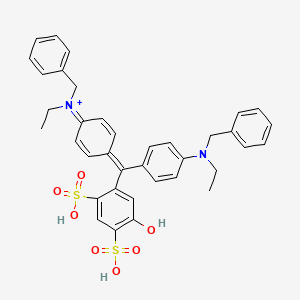
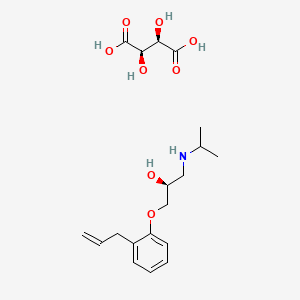
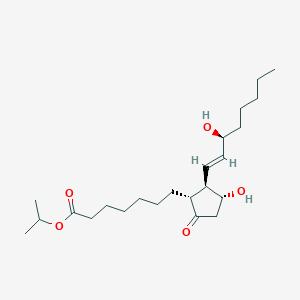
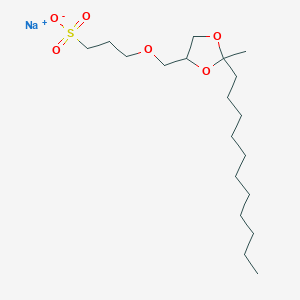
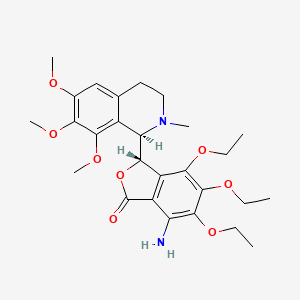
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
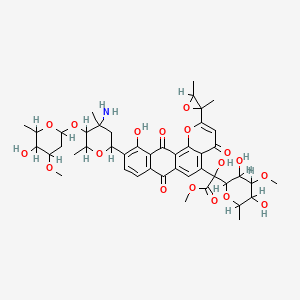
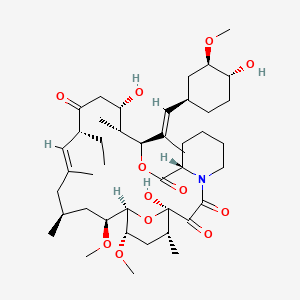
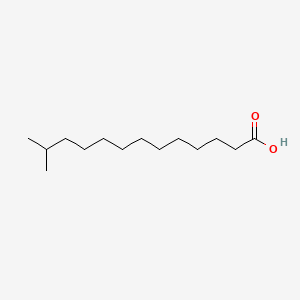
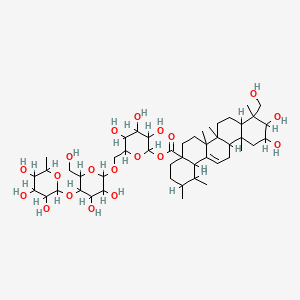
![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)
